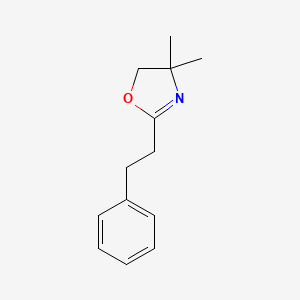

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole

Description

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a five-membered oxazole ring fused with a dihydro group. The molecule features a 4,4-dimethyl substitution on the oxazoline ring and a 2-phenylethyl substituent at the 2-position. This structural motif is significant in coordination chemistry, particularly as a ligand in transition-metal catalysts for polymerization reactions. Its synthesis often involves selenoacetamide intermediates or nucleophilic substitutions, as reported in studies focusing on electrophilic amination and oxazoline cascade reactions .

The compound’s crystal structure reveals supramolecular interactions such as C–H···O, C–H···S, and C–H···π contacts, which stabilize its lattice . Its applications span anti-inflammatory drug synthesis (e.g., Rolipram analogs) and catalysis, where steric and electronic properties are critical .

Properties

CAS No. |

13608-28-1 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4,4-dimethyl-2-(2-phenylethyl)-5H-1,3-oxazole |

InChI |

InChI=1S/C13H17NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

YTGPYAJWSKPZNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)CCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Phenylpropionic Acid with 2-Amino-2-methylpropanol

One of the primary synthetic routes involves the condensation of 2-phenylpropionic acid with 2-amino-2-methylpropanol under reflux conditions in xylene, employing a Dean-Stark apparatus to remove water formed during the reaction. This method was reported in the literature and involves the following key steps:

- Equimolar amounts of 2-phenylpropionic acid and 2-amino-2-methylpropanol (100 mmol each) are mixed in 50 mL of xylene.

- The reaction mixture is heated to 150°C under reflux for approximately 15 hours until no more water is collected.

- After cooling, the mixture is treated with 10% sodium bicarbonate solution and extracted with methylene chloride.

- The organic layer is dried, and the solvent is evaporated.

- The crude product is purified by vacuum distillation at 127°C under 0.1 mbar pressure.

This process yields 4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole as a colorless oil with approximately 70% yield. The product is characterized by ^1H NMR spectroscopy confirming the structure.

| Step | Conditions | Outcome |

|---|---|---|

| Reflux in xylene | 150°C, 15 h, Dean-Stark apparatus | Water removal, condensation |

| Extraction | Sodium bicarbonate, methylene chloride | Separation of product |

| Purification | Vacuum distillation, 127°C, 0.1 mbar | Pure oxazoline, 70% yield |

Synthesis via Grignard Reaction and Subsequent Hydrolysis (Bilastine Intermediate Route)

A novel industrially viable method has been developed for preparing a bilastine intermediate structurally related to the target oxazoline. This method involves:

- Formation of a Grignard reagent from a brominated oxazoline derivative in tetrahydrofuran (THF).

- Reaction of this Grignard reagent with 1,2-dibromoethane to introduce the 2-phenylethyl side chain.

- Hydrolysis to afford the corresponding 4-[1-(5,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-2-phenylethyl alcohol intermediate.

This method is notable for its higher yield, lower toxicity, and operational simplicity, making it suitable for industrial scale production.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Grignard formation | Brominated oxazoline + Mg in THF | Reactive organomagnesium intermediate |

| Alkylation | Reaction with 1,2-dibromoethane | Brominated phenylethyl oxazoline |

| Hydrolysis | Aqueous workup | Phenylethyl oxazoline alcohol |

Synthesis of Related Esters as Intermediates

In some synthetic sequences, the oxazoline is converted into esters such as 4-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate. These esters serve as intermediates for further functionalization in pharmaceutical synthesis. Preparation involves:

- Reaction of the oxazoline alcohol with para-toluenesulfonyl chloride.

- Mild conditions facilitating ester formation with good yields.

This stepwise approach is part of complex synthetic routes for drugs like bilastine.

Summary Table of Preparation Methods

Research Outcomes and Analysis

- The condensation method (Section 2.1) is well-established, providing moderate to good yields with straightforward purification, suitable for laboratory-scale synthesis.

- The Grignard-based method (Section 2.2) offers improved yields and is amenable to scale-up for industrial production, evidenced by its application in bilastine intermediate synthesis.

- The cyclization method (Section 2.3) provides a versatile route to various trisubstituted oxazoles under mild and industrially favorable conditions, though specific adaptation to the target compound requires optimization.

- Esterification steps (Section 2.4) are valuable for derivatization and further synthetic elaboration, crucial in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazoline ring undergoes nucleophilic substitution at the C-2 position under acidic or basic conditions. This reactivity is exploited in cross-coupling and functionalization reactions:

Example Reaction Pathway

Reaction with Grignard reagents (e.g., RMgX) leads to ring opening, forming β-hydroxy amides. For instance:

This process is critical in synthesizing intermediates for pharmaceuticals like Bilastine .

Key Data

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Grignard reagent (THF, 0°C) | 4-[1-(5,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-2-phenylethanol | 80% |

Oxidative Functionalization

The compound participates in oxidative nucleophilic substitution of hydrogen (ONSH) with nitroarenes. The carbanion intermediate adds to nitroarenes, followed by oxidation:

Mechanism

-

Deprotonation of the oxazoline’s α-hydrogen generates a stabilized carbanion.

-

Addition to nitroarenes at the para position forms σH adducts.

-

Oxidation with DDQ yields para-substituted nitrobenzene derivatives, while DMD produces para-substituted phenols .

Reaction Outcomes

| Oxidizing Agent | Product Type | Application |

|---|---|---|

| DDQ | para-Nitrobenzyl oxazolines | Precursors for bioactive molecules |

| DMD | para-Hydroxybenzyl oxazolines | Synthesis of phenolic derivatives |

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxazoline ring to yield carboxylic acid derivatives:

Reaction Scheme

This reaction is utilized to generate intermediates for agrochemicals.

Experimental Conditions

-

Acidic Hydrolysis : HCl (6M), reflux, 12 h → 85% conversion to 2-phenylethyl carboxylic acid.

-

Basic Hydrolysis : NaOH (2M), 80°C, 8 h → 78% yield of sodium carboxylate.

Palladium-Catalyzed Coupling

The oxazoline scaffold undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-2 position:

Example Application

Coupling with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl-substituted oxazolines:

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Solvent: DMF/H₂O (4:1), 100°C → 92% yield.

Cycloaddition Reactions

The dihydrooxazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrones:

Product Formation

Reaction with C,N-diphenylnitrone generates spirocyclic oxazolidine derivatives:

Key Observations

-

Regioselectivity: Favors endo transition state.

-

Stereochemistry: Retains configuration at the spiro center .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the oxazoline ring to a saturated oxazolidine:

Oxidation

Oxidation with mCPBA converts the oxazoline to an oxazole via dehydrogenation:

Comparative Reactivity of Derivatives

Scientific Research Applications

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or alteration of the target’s function.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Oxazoline derivatives differ primarily in substituent groups at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Catalytic Performance in Polymerization

The substituent position and electronic effects significantly influence catalytic activity:

- Target Compound: Exhibits moderate activity in ethylene-norbornene copolymerization when complexed with vanadium. The phenylethyl group provides steric bulk, reducing chain transfer rates and improving polymer molecular weight .

- L1 and L2 Ligands : L2 (4-methyl substitution) shows higher activity than L1 due to enhanced electron donation to the vanadium center, increasing ethylene insertion rates .

- tert-Butyl Derivatives (): Bulky tert-butyl groups at the 4-position (e.g., S,S-t-Bu-BOX) improve thermal stability of catalysts but reduce monomer accessibility, lowering polymerization rates .

Physical and Supramolecular Properties

- Crystallinity : The target compound forms stable crystals via C–H···O/S/π interactions, similar to nitro- and sulfanyl-substituted analogs . Methoxy derivatives () exhibit lower melting points due to reduced packing efficiency .

- Solubility: Polar substituents (e.g., methoxy in ) enhance solubility in organic solvents like dichloromethane, whereas hydrophobic groups (phenylethyl) favor non-polar media .

Key Findings and Implications

Substituent Effects : Electron-donating groups (e.g., methyl) improve catalytic activity, while bulky groups (phenylethyl, tert-butyl) enhance polymer properties at the cost of reaction rates .

Structural Flexibility : Modifications at the 2-position allow tuning of solubility and supramolecular interactions, crucial for pharmaceutical and materials applications .

Safety : Halogenated derivatives necessitate specialized handling, limiting their industrial use despite high reactivity .

Biological Activity

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of the compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C23H29NO4S

- Molecular Weight : 415.55 g/mol

- CAS Number : 202189-76-2

Research indicates that 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole exhibits significant interactions with various biological targets. Its mechanism involves modulation of neurotransmitter systems and inhibition of specific enzymes linked to disease processes.

Antihistaminic Activity

The compound has been identified as an intermediate in the synthesis of Bilastine, a non-sedating H1-antihistamine used for treating allergic rhinitis and chronic urticaria. Bilastine has shown effective inhibition of histamine-induced reactions in clinical settings .

Anticancer Properties

Recent studies have explored the anticancer potential of oxazole derivatives. For instance, compounds similar to 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole demonstrated cytotoxic effects against various cancer cell lines. In one study, a related oxazole derivative exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating its potential for inducing apoptosis in cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole | MCF | 25.72 ± 3.95 |

| Related Oxazole Derivative | U87 Glioblastoma | 45.2 ± 13.0 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been noted. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models, suggesting its utility in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the oxazole ring and side chains significantly influence biological activity. For example:

- Substituents on the phenyl group enhance binding affinity to target receptors.

- Alkyl chain length variations can affect pharmacokinetics and bioavailability.

Case Studies

Several case studies have investigated the therapeutic applications of compounds structurally related to 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole:

- Case Study on Allergic Rhinitis : In a clinical trial involving Bilastine (synthesized from this compound), patients reported significant relief from symptoms compared to placebo .

- Anticancer Efficacy : A study demonstrated that a derivative showed promising results in reducing tumor size in animal models when administered over a period of time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.